molecular formula C19H16O4 B5843413 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No. B5843413
M. Wt: 308.3 g/mol
InChI Key: UZMIPJNEHMWPEZ-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as EMBOB, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of coumarin derivatives and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood. However, it is believed to act through multiple pathways. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It also scavenges free radicals and reduces oxidative stress. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been reported to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has been reported to reduce the levels of inflammatory markers, such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high level of stability. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is also highly soluble in organic solvents, which makes it suitable for various assays. However, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has some limitations, such as its low water solubility and its potential toxicity at high concentrations.

Future Directions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has shown promising results in various fields of science, and there are several future directions for its research. One possible direction is the development of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another direction is the investigation of the potential of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate in combination therapy for cancer. Additionally, the development of novel 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate derivatives with improved properties is another area of future research.

Synthesis Methods

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is synthesized by the reaction of 4-ethyl-2-hydroxy-3-methylacetophenone with benzoyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is further purified through recrystallization.

Scientific Research Applications

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been extensively studied for its potential applications in various fields of science. It has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to possess antifungal and antibacterial activities.

properties

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-13-11-17(20)23-18-12(2)16(10-9-15(13)18)22-19(21)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIPJNEHMWPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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